trans-6-Phenylcyclophosphamide
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Overview
Description
trans-6-Phenylcyclophosphamide: is a derivative of cyclophosphamide, a well-known alkylating agent used in chemotherapy. This compound belongs to the oxazaphosphorine class of chemical compounds and is characterized by the presence of a phenyl group attached to the cyclophosphamide structure. Cyclophosphamide and its derivatives are widely studied for their anticancer properties and their ability to modulate the immune system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with a phenylating agent under controlled conditions. One common method is the reaction of cyclophosphamide with phenylmagnesium bromide (a Grignard reagent) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the trans isomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-6-Phenylcyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce phenylcyclophosphamide alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-6-Phenylcyclophosphamide is used as a model compound to study the reactivity and mechanisms of oxazaphosphorine derivatives. It serves as a reference for developing new synthetic methods and understanding the behavior of similar compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes. It is used to investigate the mechanisms of DNA alkylation and the resulting cellular responses, including apoptosis and DNA repair .
Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Its ability to form DNA cross-links makes it a candidate for cancer therapy. Additionally, it is studied for its immunosuppressive properties, which could be useful in treating autoimmune diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and chemical products. Its unique chemical properties make it valuable for various applications, including drug formulation and chemical synthesis .
Mechanism of Action
The mechanism of action of trans-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. The compound is metabolized by liver enzymes to form 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide is further converted to phosphoramide mustard, the active metabolite responsible for DNA alkylation. This alkylation leads to DNA cross-linking, preventing DNA replication and transcription, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Cyclophosphamide: The parent compound, widely used in chemotherapy.
Ifosfamide: A structural isomer of cyclophosphamide with similar anticancer properties.
Trofosfamide: Another oxazaphosphorine derivative with distinct pharmacological properties.
Uniqueness: trans-6-Phenylcyclophosphamide is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other oxazaphosphorine derivatives .
Properties
CAS No. |
136185-84-7 |
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Molecular Formula |
C13H19Cl2N2O2P |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
(2S,6S)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20-/m0/s1 |
InChI Key |
YZQPJPPCVSPBSH-RBZFPXEDSA-N |
Isomeric SMILES |
C1CN[P@](=O)(O[C@@H]1C2=CC=CC=C2)N(CCCl)CCCl |
Canonical SMILES |
C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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